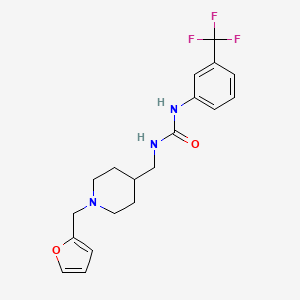
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Attachment of the Furan-2-ylmethyl Group:
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of nitro groups would yield amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its target molecules.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of 1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific interactions with molecular targets. These could include:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.
Signal Modulation: Modulation of signaling pathways within cells.
類似化合物との比較
Similar Compounds
1-(Furan-2-ylmethyl)piperidine: A simpler analog without the urea linkage.
3-(3-(Trifluoromethyl)phenyl)urea: Lacks the piperidine and furan groups.
N-(Furan-2-ylmethyl)-N’-phenylurea: Contains the furan and urea groups but lacks the piperidine ring.
Uniqueness
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to its combination of functional groups, which may confer specific properties such as enhanced binding affinity to biological targets or unique reactivity in chemical synthesis.
生物活性
1-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
- Attachment of the Furan-2-ylmethyl Group : The furan moiety is introduced to enhance biological interactions.
- Formation of the Urea Linkage : The final step involves reacting the intermediate with an isocyanate to form the urea linkage.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The compound may interact with specific receptors in biological systems, influencing various pathways.
- Enzyme Inhibition : It has been suggested that the compound may inhibit enzymes critical for biochemical processes, potentially affecting cancer cell proliferation.
- Signal Modulation : The compound may modulate intracellular signaling pathways, contributing to its therapeutic effects.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Several studies have demonstrated that compounds with similar structures possess anticancer properties. For instance, they have shown efficacy in inhibiting tumor cell lines and reducing tumor growth in xenograft models. The mechanism often involves targeting specific proteins associated with cancer progression, such as histone deacetylases (HDACs) and topoisomerases .
Cytotoxicity Studies
In vitro studies using various cancer cell lines have revealed that this class of compounds can induce cytotoxic effects. For example, a related compound exhibited an IC50 value lower than established anticancer drugs like doxorubicin against multiple cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy and safety profile of this compound. Key findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Presence of Trifluoromethyl Group | Enhances lipophilicity and receptor binding |
| Furan Moiety | Contributes to interaction with biological targets |
| Urea Linkage | Essential for maintaining structural integrity |
Study 1: Anticancer Efficacy
A study evaluating a closely related compound demonstrated significant growth inhibition in HT29 colon cancer cells, suggesting that modifications to the piperidine structure can enhance biological activity .
Study 2: Mechanistic Insights
Molecular dynamics simulations indicated that similar compounds primarily interact with target proteins through hydrophobic contacts, which could be crucial for their anticancer activity .
特性
IUPAC Name |
1-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O2/c20-19(21,22)15-3-1-4-16(11-15)24-18(26)23-12-14-6-8-25(9-7-14)13-17-5-2-10-27-17/h1-5,10-11,14H,6-9,12-13H2,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSANEGXCUUYMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














